molecular formula C23H15F3O B2926919 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one CAS No. 337921-67-2

3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one

Cat. No.: B2926919
CAS No.: 337921-67-2
M. Wt: 364.367
InChI Key: YLPGDYZTCACBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one”, there are general reactions that occur at the benzylic position which are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Substituent-Dependent Magnetic Behavior

Research on discotic mesogens, specifically those containing the benzo[e][1,2,4]triazinyl radical, demonstrates the impact of substituents on their magnetic behavior and molecular organization. Such studies highlight the intricate balance between molecular structure and functional properties, where substituents significantly influence thermal expansion coefficients and magnetic interactions. This is particularly relevant for compounds with similar structural motifs to 3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one, underscoring the potential for designing materials with tailored magnetic properties (Jasiński et al., 2016).

Polymerization and Complexation of Triflates

The complexation of trifluoromethanesulphonates (triflates) with their conjugate acid provides insights into the solvation and reactivity of such entities, relevant to the synthesis and modification of fluorine-containing compounds. This research can inform the development of novel polymerization techniques and the synthesis of complex molecules with specific functional groups, including trifluoromethyl groups akin to those in this compound (Souverain et al., 1980).

Catalysis and Ligand Design

Studies on half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands explore catalytic oxidation and hydrogenation reactions. Such research is pivotal for understanding the role of ligand design in catalysis, potentially guiding the synthesis of new catalysts for efficient chemical transformations. The findings can be applied to design catalysts for reactions involving compounds similar to this compound, enhancing their reactivity and selectivity in various organic transformations (Saleem et al., 2013).

Fluorination Techniques

Research on the perfluoroalkylation of heteroaryl bromides using copper reagents sheds light on the development of novel fluorination techniques. Such methodologies are crucial for introducing fluorine-containing groups into organic molecules, impacting their physical, chemical, and biological properties. This has direct implications for the synthesis and functionalization of compounds structurally related to this compound, offering pathways to manipulate their properties for specific applications (Mormino et al., 2014).

Synthesis and Functionalization of Fluorine-containing Aromatic Ketones

The synthesis and reactions of fluorine-containing aromatic ketones, including reduction, Grignard reaction, and Clemmensen reduction, are fundamental to the manipulation and understanding of such compounds. This research underpins the development of methodologies for creating and modifying molecules with fluorinated motifs, akin to the structural framework of this compound, facilitating their application in various chemical and pharmaceutical contexts (Kimoto et al., 1976).

Future Directions

The future directions for research on “3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in fluorinated compounds in pharmaceuticals , this compound could be of interest in drug development research.

Properties

IUPAC Name

3-phenyl-2-[[2-(trifluoromethyl)phenyl]methyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O/c24-23(25,26)20-13-7-4-10-16(20)14-19-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)22(19)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGDYZTCACBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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